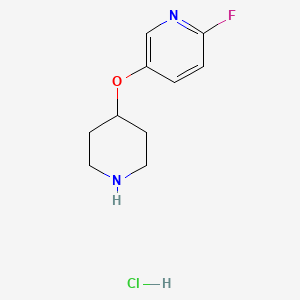

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUNNRIOTVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Fluoropyridine Precursors

One common approach involves reacting 2-fluoro-5-halopyridine derivatives with piperidin-4-ol or its protected forms under basic conditions to form the piperidin-4-yloxy linkage.

- Reaction Conditions: Potassium carbonate or sodium hydride as base; dry solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically room temperature to moderate heating (up to 130 °C).

- Example: In a reported synthesis, tert-butyl 4-(5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate was prepared by reacting the corresponding pyridinyl precursor with sodium hydride and a fluorinated aromatic compound in DMF at 130 °C for 2 hours, followed by work-up and purification.

Deprotection and Salt Formation

- The tert-butyl protecting group on the piperidine nitrogen is removed by treatment with aqueous hydrochloric acid (37% HCl) at room temperature, typically for 15 minutes.

- Concentration under reduced pressure yields the hydrochloride salt of 2-fluoro-5-(piperidin-4-yloxy)pyridine as a white solid with high yield (close to 100% reported).

Alternative Synthetic Routes via Functional Group Transformations on Pyridine Ring

- Oxidation of 2-fluoro-5-methylpyridine to 2-fluoro-5-pyridinecarboxylic acid using oxidants such as potassium permanganate (KMnO4) or sodium permanganate (NaMnO4) under basic conditions (KOH or NaOH).

- Subsequent acyl chlorination of the carboxylic acid with thionyl chloride or oxalyl chloride in chlorinated solvents to obtain 2-fluoro-5-formyl chloropyridine intermediates.

- These intermediates can be further elaborated to introduce the piperidin-4-yloxy group via nucleophilic substitution or coupling reactions.

Reaction Scheme Summary Table

Research Findings and Optimization Notes

- Catalysts and Bases: Sodium hydride and potassium carbonate are effective bases for the nucleophilic substitution step, with sodium hydride often providing higher reactivity but requiring careful handling.

- Solvents: Polar aprotic solvents like DMF and DMSO facilitate the substitution reaction by stabilizing the charged intermediates.

- Temperature: Elevated temperatures (up to 130 °C) improve reaction rates but require monitoring to avoid decomposition.

- Purification: Flash column chromatography is used to separate desired isomers and impurities, with the hydrochloride salt often precipitated to enhance purity.

- Yield Optimization: The use of protecting groups on piperidine nitrogen (e.g., tert-butyl carbamate) allows selective reaction at the oxygen atom and prevents side reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic substitution due to its electron-withdrawing nature. This reactivity is exploited in coupling reactions:

Example Reaction

In the synthesis of GPR119 agonists, the fluorine atom participates in displacement reactions with aryl halides under basic conditions . For instance:

-

Reagents : 5-Chloro-2-iodopyrimidine, DIEA (base), DMF (solvent)

-

Conditions : 60°C, 4 hours

-

Outcome : Formation of a pyrimidine-substituted derivative via substitution at the fluorine position .

Piperidine Functionalization

The piperidine moiety undergoes alkylation and acylation due to its secondary amine group.

Alkylation Reactions

-

Reagents : Methyl trifluoromethanesulfonate, potassium carbonate (base)

-

Conditions : Room temperature, 2 hours

-

Outcome : Methylation of the piperidine nitrogen to form quaternary ammonium intermediates .

Acylation Reactions

-

Conditions : Room temperature, overnight

-

Outcome : Amide bond formation with substituted benzoic acids, enhancing biological activity .

Reductive Transformations

The piperidine ring can undergo catalytic hydrogenation for debromination or saturation:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents:

-

Deprotonation : Treated with DIEA or NaOH to liberate the free base for subsequent reactions .

-

Reprotonation : Reacidification with HCl regenerates the stable hydrochloride form .

Comparative Reaction Data

Structural Influences on Reactivity

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction reactions, makes it valuable in the development of new compounds .

Synthetic Routes

- Typical synthesis involves reacting 2-fluoropyridine with piperidin-4-ol under basic conditions, often using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures. This method can be optimized for industrial applications to enhance yield and purity.

Biological Research

Potential Biological Activities

- Studies indicate that 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride exhibits notable biological activities. These include:

- Anticancer Properties : Research has shown that derivatives of piperidine compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Neuropharmacology : The compound may interact with neurotransmitter systems, making it relevant for research into neurodegenerative diseases like Alzheimer’s . Its structure allows it to potentially cross the blood-brain barrier, enhancing its therapeutic prospects.

Mechanism of Action

- The fluorine atom in the pyridine ring can enhance binding affinity to specific receptors or enzymes, while the piperidinyl group influences solubility and membrane permeability. This dual functionality is critical for its efficacy as a therapeutic agent .

Pharmaceutical Applications

Drug Development

- The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives have been explored for their inhibitory effects on enzymes relevant to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Recent studies have highlighted the synthesis of new piperidine derivatives based on this compound that show improved potency against specific cancer cell lines compared to existing treatments . Additionally, compounds derived from 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride have shown promising results in preliminary trials targeting viral infections, including SARS-CoV-2 .

Industrial Applications

Agrochemicals

- The compound's unique chemical properties make it suitable for developing agrochemicals. Its ability to act as a herbicide or pesticide precursor is an area of ongoing research, aimed at improving agricultural productivity while minimizing environmental impact .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Biological Research | Anticancer Activity | Induces apoptosis in cancer cells; potential therapeutic agent |

| Pharmaceutical | Drug Development | Precursor for synthesizing pharmaceuticals targeting various diseases |

| Industrial | Agrochemicals | Development of herbicides and pesticides |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but the compound is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₂O

- Molecular Weight : 228.72 g/mol

- Structural Differences : A methyl group replaces fluorine at the pyridine’s position 3.

- Reduced electronegativity compared to fluorine, which may affect hydrogen-bonding interactions in biological targets. Similar piperidine substitution suggests comparable solubility and salt stability .

3-Chloro-2-(piperidin-4-yloxy)-5-trifluoromethylpyridine Hydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂F₃N₂O (estimated)

- Key Features : Chlorine at position 3 and a trifluoromethyl group at position 5 .

- Chlorine at position 3 introduces steric hindrance, which may reduce off-target interactions compared to fluorine .

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride

- Molecular Formula : C₁₁H₁₄ClF₃N₂O

- Molecular Weight : 282.69 g/mol

- Structural Differences : Piperidine substitution at position 3 (vs. 4 in the target compound) and a trifluoromethyl group at position 4.

- Impact :

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Solubility

- Target Compound: No explicit melting point data, but hydrochloride salts typically exhibit high solubility in aqueous media .

- Analog Data :

Electronic and Steric Effects

- Fluorine (target compound): Enhances electronegativity, improving hydrogen-bonding capacity and metabolic stability.

- Methyl/Chloro/Trifluoromethyl (analogs): Modify lipophilicity and steric bulk, influencing target selectivity and ADME (absorption, distribution, metabolism, excretion) profiles .

Biological Activity

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- CAS Number : 1803567-36-3

- Molecular Weight : 232.69 g/mol

The compound features a fluorine atom at the 2-position and a piperidinyl ether at the 5-position of the pyridine ring, which may enhance its lipophilicity and biological activity.

The biological activity of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is primarily attributed to its interaction with various molecular targets within cells. It acts as an allosteric modulator, particularly influencing receptor activities in the central nervous system (CNS). This modulation can affect neurotransmitter systems, which are crucial for various physiological processes.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with muscarinic acetylcholine receptors, specifically the M4 subtype, which is implicated in cognitive functions and may offer therapeutic benefits for conditions like Alzheimer's disease .

- Inhibition of Efflux Pumps : Similar compounds have demonstrated efficacy in inhibiting bacterial efflux pumps, enhancing the effectiveness of antibiotics against resistant strains such as Staphylococcus aureus by restoring the activity of fluoroquinolones .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, exhibit promising antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound's MIC against various strains can be significantly reduced when used in combination with other antibiotics, demonstrating synergistic effects .

Anticancer Properties

The compound has been explored for its potential anticancer activities:

- Cell Line Studies : Initial studies on human cancer cell lines suggest that it may induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Case Studies and Research Findings

Q & A

Basic: What are the recommended safety protocols for handling 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or local exhaust ventilation to minimize inhalation risks .

- Storage : Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid generating dust .

- Waste Disposal : Classify as "special waste" and use licensed disposal services compliant with local regulations .

Basic: What synthetic routes are available for preparing 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, and how can reaction yields be optimized?

Answer:

- Key Synthesis Steps :

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during exothermic steps to prevent side reactions .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and piperidine-oxy group positions) .

- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>99%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and fragmentation pattern .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.

- Methodology :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Advanced: What computational modeling approaches predict the compound’s reactivity in novel synthetic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- Reactivity Descriptors : Use Fukui indices to identify regions prone to electrophilic aromatic substitution .

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

- Stress Testing :

- Thermal Stability : Heat samples to 40–60°C for 48 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and track decomposition products .

- pH-Dependent Stability : Incubate in buffers (pH 1–13) and quantify hydrolysis products using LC-MS .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, reaction time) using factorial design .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to control critical quality attributes .

- Quality Control (QC) : Establish strict specifications for intermediates (e.g., residual solvent limits <0.1%) .

Basic: What are the known biological targets or pharmacological applications of this compound?

Answer:

- Kinase Inhibition : The piperidine-oxy moiety may interact with ATP-binding pockets in kinases, making it a candidate for anticancer research .

- Neuropharmacology : Structural analogs show affinity for serotonin receptors (5-HT₆), suggesting potential CNS applications .

- Antimicrobial Activity : Fluoropyridine derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity compared to analogs?

Answer:

- Electron-Withdrawing Effects : The fluorine atom at position 2 deactivates the pyridine ring, reducing electrophilic substitution rates vs. non-fluorinated analogs .

- Piperidine Conformation : The 4-oxy group’s axial/equatorial preference affects hydrogen-bonding capacity and solubility .

Advanced: What methodologies address the lack of toxicity data for this compound?

Answer:

- In Silico Prediction : Use QSAR models (e.g., TEST software by EPA) to estimate acute toxicity (LD₅₀) .

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀) .

- Environmental Risk Assessment : Apply OECD guidelines (e.g., Test No. 201) for algal growth inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.